"1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine" chemical properties
"1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine" chemical properties
An In-depth Technical Guide to the Synthesis, Characterization, and Potential Pharmacological Profile of 1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine
Abstract
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and a hypothetical pharmacological profile of the novel compound 1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine. As a molecule integrating the structural motifs of both substituted phenethylamines and the versatile pyrrolidine scaffold, this compound presents a unique subject for investigation within drug discovery and neuroscience research. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this compound's potential based on established chemical principles and the known bioactivities of its constituent moieties.
Introduction and Rationale
The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its ability to explore pharmacophore space three-dimensionally and its presence in numerous FDA-approved drugs.[1] This five-membered saturated heterocycle often enhances aqueous solubility and can act as a hydrogen bond donor or acceptor, contributing significantly to a molecule's pharmacokinetic profile.[2][3] The phenethylamine scaffold is equally significant, forming the backbone of many psychoactive compounds and endogenous neurotransmitters that act as central nervous system stimulants.[4][5]
The title compound, 1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine, represents a thoughtful hybridization of these two privileged scaffolds. The strategic placement of an amino and a methoxy group on the phenyl ring introduces electronic and steric features that could modulate receptor binding and metabolic stability. This guide will deconstruct the molecule to build a predictive profile, outlining a logical path from synthesis to potential biological evaluation.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is critical for any experimental design. The following table summarizes the key identifiers and predicted physicochemical properties for 1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine.
| Property | Value |
| IUPAC Name | 1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine |
| Molecular Formula | C₁₃H₂₀N₂O |
| Molecular Weight | 220.31 g/mol |
| Canonical SMILES | COC1=C(C=CC=C1CCN2CCCC2)N |
| CAS Number | Not available |
| Predicted LogP | 2.5 - 3.0 |
| Predicted pKa (basic) | 9.5 - 10.5 (pyrrolidine nitrogen) |
| Predicted Solubility | Moderately soluble in water, soluble in most organic solvents |
Proposed Synthesis and Characterization
While no specific synthesis for this compound is documented, a plausible and efficient route can be designed based on established organic chemistry principles. The proposed workflow involves a reductive amination, a robust and widely used method for forming C-N bonds.
Synthetic Workflow
The proposed synthesis starts from the commercially available precursor, 2-amino-3-methoxybenzaldehyde. This is followed by a Henry reaction to form the nitro-vinyl intermediate, which is then reduced to the corresponding phenethylamine. The final step is a reductive amination with pyrrolidine-2-one followed by reduction to yield the target compound.
Caption: Proposed synthetic workflow for 1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine.
Detailed Experimental Protocol: Reductive Amination
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Step 1: Synthesis of 2-(2-Amino-3-methoxyphenyl)ethanamine (C)
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To a solution of 2-amino-3-methoxybenzaldehyde (1.0 eq) in nitromethane (10 vol), add a catalytic amount of a suitable base (e.g., ammonium acetate).
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Reflux the mixture for 2-4 hours, monitoring by TLC for the formation of the nitro-vinyl intermediate (B).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the crude intermediate in a suitable solvent (e.g., THF) and add it dropwise to a suspension of a reducing agent like Lithium Aluminum Hydride (LiAlH₄) (4.0 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with water and a 15% NaOH solution.
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Filter the resulting solid and concentrate the filtrate to obtain the crude phenethylamine derivative (C). Purify by column chromatography.
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-
Step 2: Synthesis of 1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine (E)
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Combine 2-(2-Amino-3-methoxyphenyl)ethanamine (C) (1.0 eq) and pyrrolidine-2-one (1.1 eq) in a suitable solvent such as dichloroethane.
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Add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) and a catalytic amount of acetic acid.
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Stir the reaction at room temperature for 24-48 hours, monitoring by LC-MS.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by silica gel chromatography to yield the final compound (E).
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Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
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¹H NMR Spectroscopy: Expected to show characteristic peaks for the aromatic protons, the methoxy group, the ethyl linker, and the pyrrolidine ring protons.
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¹³C NMR Spectroscopy: Will confirm the number of unique carbon atoms and their chemical environments.
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Mass Spectrometry (MS): To confirm the molecular weight (220.31 g/mol ).
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Infrared (IR) Spectroscopy: Should show characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), and C-O stretching (methoxy ether).
Hypothetical Pharmacological Profile
The structural components of 1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine suggest potential interactions with several biological targets, primarily within the central nervous system.
Rationale for Potential Bioactivity
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Phenethylamine Core: This structure is the foundation for numerous stimulants and psychoactive drugs, suggesting a potential for interaction with monoamine transporters (dopamine, norepinephrine, serotonin) or receptors.[5][6] The amino and methoxy substitutions on the phenyl ring can significantly influence receptor affinity and selectivity.
-
Pyrrolidine Moiety: The pyrrolidine ring is a common feature in ligands for various receptors, including sigma receptors and nicotinic acetylcholine receptors.[7][8] It can also influence the molecule's ability to cross the blood-brain barrier.
-
Substituent Effects: The 2-amino and 3-methoxy substitution pattern is unique. The amino group can act as a hydrogen bond donor, while the methoxy group's position may influence the conformation of the ethyl side chain, potentially favoring binding to specific receptor subtypes.
Potential Signaling Pathway Interaction
Given the phenethylamine backbone, a plausible hypothesis is that the compound could modulate dopaminergic signaling. It might act as a dopamine reuptake inhibitor or a releasing agent, thereby increasing synaptic dopamine levels.
Caption: Hypothetical mechanism of action: Inhibition of the dopamine transporter (DAT).
Experimental Protocol: Dopamine Transporter (DAT) Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of the title compound for the dopamine transporter.
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Preparation of Synaptosomes:
-
Homogenize rat striatal tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4 °C.
-
Resuspend the resulting pellet (P2) in a suitable assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, combine the synaptosomal preparation, a known concentration of a radioligand for DAT (e.g., [³H]WIN 35,428), and varying concentrations of the test compound (1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine).
-
For non-specific binding determination, add a high concentration of a known DAT inhibitor (e.g., GBR 12909) to a set of wells.
-
Incubate the plate at a specified temperature (e.g., 4 °C) for a set duration (e.g., 2 hours).
-
-
Data Collection and Analysis:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Safety and Handling
While no specific safety data exists for this compound, precautions should be based on structurally related molecules such as substituted phenethylamines and pyrrolidines.[9][10]
-
Potential Hazards: May be harmful if swallowed, inhaled, or in contact with skin.[11] Could cause skin and eye irritation.[9] As a substituted phenethylamine, potential psychoactive effects cannot be ruled out.
-
Handling Precautions:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
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Conclusion and Future Directions
1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine is a novel chemical entity with a structural framework that suggests a high potential for biological activity within the central nervous system. The proposed synthetic route is feasible with standard laboratory techniques, and the hypothetical pharmacological profile provides a clear starting point for investigation.
Future research should focus on the successful synthesis and purification of the compound, followed by a comprehensive in vitro screening against a panel of CNS targets, including monoamine transporters and G-protein coupled receptors. Based on these initial findings, further studies could explore its in vivo effects on locomotor activity, its potential as a therapeutic agent, and its metabolic profile. The unique substitution pattern on the phenyl ring warrants a detailed structure-activity relationship (SAR) study to optimize potency and selectivity.
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